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Compound of Interest

Compound Name: Erythrartine

Cat. No.: B8261624

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of erythrartine, a member of the
diverse Erythrina alkaloid family. It details its specific classification based on chemical structure,
summarizes key physicochemical and biological data, and outlines the experimental protocols
for its isolation, characterization, and biological evaluation.

Introduction to Erythrina Alkaloids

The genus Erythrina, comprising approximately 130 species of tropical and subtropical plants,
is a rich source of structurally unique tetracyclic spiroamine alkaloids.[1][2] These compounds
are characterized by a common erythrinane skeleton, which consists of four rings (A, B, C, and
D).[1] For decades, Erythrina alkaloids have been the subject of significant scientific interest
due to their wide range of pharmacological activities, including sedative, anxiolytic,
anticonvulsant, and curare-like neuromuscular blocking effects.[3] Their primary mechanism of
action often involves the modulation of central nervous system (CNS) targets, particularly
neuronal nicotinic acetylcholine receptors (NnAChRS).[3]

Classification of Erythrartine

Erythrina alkaloids are broadly categorized into three main classes based on the substitution
and degree of unsaturation in the A and B rings of the erythrinane core: dienoid, alkenoid, and
lactonic alkaloids.
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e Dienoid Alkaloids: Characterized by a conjugated diene system across the C1-C2 and C6-C7

positions.
o Alkenoid Alkaloids: Possess a single double bond at the C1-C2 position.

e Lactonic Alkaloids: Contain a lactone ring, representing a smaller and less common

subclass.

Based on its chemical structure, erythrartine is definitively classified as a dienoid Erythrina
alkaloid. It features the characteristic 1,6-diene system within its tetracyclic framework.
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Figure 1: Hierarchical classification of Erythrartine.

Physicochemical and Biological Data

Quantitative data is essential for the identification and evaluation of natural products. The
following tables summarize the known spectroscopic data for erythrartine and the biological

activity of structurally related dienoid alkaloids.
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Table 1: Physicochemical and Spectroscopic Data for Erythrartine

Property | Technique Parameter Value | Data
Identity Molecular Formula C19H23NO4
Molecular Weight 329.39 g/mol
CAS Number 51666-26-3
13C NMR Solvent CDCls
147.2,146.6, 141.0, 131.2,
_ , 126.1, 124.0, 108.3, 105.7,
Chemical Shifts (3, ppm)
68.1, 65.0, 56.1, 55.9, 53.4,
47.1, 38.8, 30.9, 23.1
1H NMR Solvent CDCls

Chemical Shifts (3, ppm)

Data not available in the

searched literature.

Mass Spectrometry

lonization Mode

ESI+ (Predicted)

[M+H]* (m/z)

330.1700

Table 2: Biological Activity of Structurally Related Dienoid Erythrina Alkaloids on Neuronal

NAChRs (Note: Data for erythrartine is not currently available. This table provides context

based on its close structural analogs.)
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Receptor

Compound Assay Type Value (ICso) Reference
Subtype

Electrophysiolog

Erysotrine 0432 y (Xenopus 0.37 uM
oocytes)
Electrophysiolog

Erysotrine a7 y (Xenopus 17 uM
oocytes)

) Electrophysiolog

(+)-Erythravine 0432 13 nM
y (HEK 293 cells)
Electrophysiolog

(+)-Erythravine ar* y (Hippocampal 6 uM

neurons)

Experimental Methodologies
Isolation and Purification of Erythrartine

The isolation of erythrartine from its natural source, such as the leaves or flowers of Erythrina

speciosa, follows a standard acid-base extraction protocol coupled with chromatographic

separation.
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Figure 2: General workflow for the isolation of Erythrartine.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b8261624?utm_src=pdf-body-img
https://www.benchchem.com/product/b8261624?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8261624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Protocol:

o Extraction: Dried and powdered plant material is macerated at room temperature with an
organic solvent, typically methanol (MeOH), for 48-72 hours. This process is repeated three
times to ensure exhaustive extraction.

e Concentration: The combined methanolic extracts are filtered and concentrated under
reduced pressure using a rotary evaporator to yield a crude residue.

» Acid-Base Partitioning:

o

The residue is dissolved in a weak acidic solution (e.g., 2% acetic acid) to protonate the
basic alkaloids, rendering them water-soluble.

o This aqueous solution is washed with a non-polar solvent like ethyl acetate (EtOACc) to
remove neutral and acidic impurities.

o The acidic agueous layer is then basified with a weak base (e.g., ammonium hydroxide,
NH4OH) to a pH of 8-9. This deprotonates the alkaloids, making them soluble in organic
solvents.

o The alkaloids are then extracted from the basic aqueous layer into an organic solvent such
as EtOAc or dichloromethane (CH2Clz).

 Purification: The resulting crude alkaloid fraction is subjected to column chromatography
over silica gel. A gradient elution system, starting with non-polar solvents (e.g., hexane) and
gradually increasing in polarity (e.g., adding EtOAc and then MeOH), is used to separate the
individual alkaloids. Fractions are collected and monitored by thin-layer chromatography
(TLC) to isolate pure erythrartine.

Structural Elucidation

The definitive structure of an isolated compound like erythrartine is determined using a
combination of spectroscopic techniques.

e Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine
the exact mass and, consequently, the molecular formula of the compound.
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» Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial
for full structural assignment.

o 1D NMR: *H NMR provides information on the number and chemical environment of
protons, while 3C NMR reveals the number and type of carbon atoms.

o 2D NMR:

= COSY (Correlation Spectroscopy): Identifies proton-proton (*H-*H) spin-spin couplings,
establishing connectivity between adjacent protons.

» HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded *H and
13C atoms.

» HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons that are two to three bonds away, which is critical for assembling the
complete carbon skeleton and determining the placement of functional groups.

Mechanism of Action and Signaling Pathway

While direct data for erythrartine is limited, the primary pharmacological target for dienoid
Erythrina alkaloids is the neuronal nicotinic acetylcholine receptor (nAChR). These alkaloids act
as competitive antagonists, particularly at the a432 subtype, which is highly expressed in the
CNS.

Signaling Pathway: In normal cholinergic neurotransmission, the presynaptic release of
acetylcholine (ACh) leads to its binding to postsynaptic NAChRs. This binding opens the ligand-
gated ion channel, allowing an influx of cations (primarily Na* and Ca2*), which depolarizes the
neuron and propagates the nerve signal.

Erythrartine and related alkaloids are hypothesized to competitively inhibit this process. By
binding to the same site as ACh on the nAChR, they block the channel from opening, thereby
inhibiting neuronal excitation. This antagonistic action at key nAChRs in the brain is believed to
underlie the anxiolytic and sedative effects observed for this class of compounds.
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Figure 3: Antagonistic action of Erythrartine at the nicotinic acetylcholine receptor (nAChR).

Biological Assay Protocol: Whole-Cell Patch-Clamp

Electrophysiology

To quantify the antagonist activity of erythrartine on specific NAChR subtypes, a whole-cell

patch-clamp assay is employed.

e Cell Culture: A mammalian cell line (e.g., HEK-293) is transfected to express the desired

NAChR subunits (e.g., a4 and [32).

» Electrophysiology:

o A single transfected cell is "patched" with a microelectrode to measure ionic currents

across the cell membrane.
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o Abaseline current is established. The cell is then perfused with a solution containing a
known concentration of acetylcholine (typically the ECso concentration) to elicit a maximal
current response.

o To determine inhibitory activity, the cell is pre-incubated with varying concentrations of
erythrartine before being co-perfused with erythrartine and acetylcholine.

o Data Analysis: The reduction in the acetylcholine-induced current in the presence of
erythrartine is measured. By testing a range of concentrations, a dose-response curve can
be generated, and the half-maximal inhibitory concentration (ICso) can be calculated,
providing a quantitative measure of the compound's potency as an antagonist at that specific
receptor subtype.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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